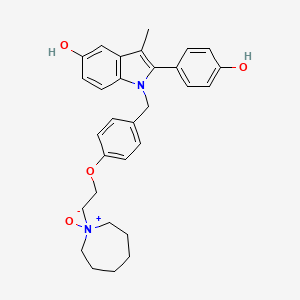

Bazedoxifene N-Oxide

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBANWAZVCOMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732202 | |

| Record name | Bazedoxifene N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174289-22-5 | |

| Record name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-160546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-160546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bazedoxifene N-Oxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is utilized in the management of postmenopausal osteoporosis. Its metabolism in vivo leads to the formation of various metabolites, including Bazedoxifene N-Oxide. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a crucial reference standard for metabolic studies and impurity profiling in drug development. While specific literature on the direct synthesis of this compound is limited, this document outlines a proposed synthetic pathway based on established chemical principles. Furthermore, it details the analytical methodologies essential for the comprehensive characterization of this metabolite.

Introduction

This compound (C30H34N2O4, M.W. 486.60 g/mol , CAS No. 1174289-22-5) is a recognized metabolite and oxidative degradation product of Bazedoxifene.[1][2][3][4][5] Its formation occurs through the oxidation of the tertiary amine within the azepane ring of the parent molecule. The availability of pure this compound is critical for various aspects of drug development, including:

-

Metabolic Studies: To understand the pharmacokinetic and pharmacodynamic profile of Bazedoxifene.

-

Impurity Profiling: To identify and quantify potential impurities in the drug substance and product.

-

Analytical Method Development: As a reference standard for the validation of analytical methods.

This guide presents a proposed synthetic route and a detailed characterization workflow for this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the oxidation of the tertiary amine in the azepane ring of Bazedoxifene. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

References

- 1. This compound | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. CN103772261B - Preparation method of bazedoxifene - Google Patents [patents.google.com]

- 5. This compound | CAS No- 1174289-22-5 [chemicea.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bazedoxifene N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene N-Oxide is a recognized metabolite of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available scientific literature and chemical databases. While extensive data exists for the parent compound, Bazedoxifene, specific experimental data for its N-oxide metabolite is limited. This guide summarizes the available information for this compound and, where data is unavailable, provides relevant information for the parent compound to offer a comparative context. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Bazedoxifene is a well-characterized selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist activity. It is primarily used for the prevention of postmenopausal osteoporosis.[1][2] The metabolic fate of Bazedoxifene in the human body is a critical aspect of its pharmacological profile. This compound has been identified as a minor metabolite of Bazedoxifene, formed through oxidative metabolism.[3] Understanding the physicochemical properties of this metabolite is essential for a complete toxicological and pharmacological assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. For comparative purposes, the corresponding properties of the parent compound, Bazedoxifene, are also included where available.

General Properties

| Property | This compound | Bazedoxifene |

| Chemical Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[4] | 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[2] |

| CAS Number | 1174289-22-5 | 198481-32-2 |

| Molecular Formula | C₃₀H₃₄N₂O₄ | C₃₀H₃₄N₂O₃ |

| Molecular Weight | 486.6 g/mol | 470.6 g/mol |

Physical Properties

| Property | This compound | Bazedoxifene |

| Melting Point | Data not available | 170.5-172.5 °C (for acetate salt) |

| Boiling Point | Data not available | Data not available |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in DMSO |

| pKa | Data not available | Data not available |

| Appearance | Solid | Crystalline solid (for acetate salt) |

| Stability | Stable for ≥ 4 years at -20°C | Data not available |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound would likely involve the N-oxidation of Bazedoxifene. A general procedure for the N-oxidation of a tertiary amine, such as the azepane nitrogen in Bazedoxifene, is described below.

Reaction: Bazedoxifene + Oxidizing Agent → this compound

Materials:

-

Bazedoxifene

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

-

Solvent (e.g., dichloromethane, chloroform)

-

Reagents for work-up (e.g., sodium bisulfite solution, sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Bazedoxifene in a suitable solvent.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Proposed Purification Protocol

The crude this compound would likely be purified using column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Eluent system (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze them by TLC or LC-MS.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A published method for the detection of Bazedoxifene and its metabolites, including the N-oxide, in human urine utilizes high-resolution LC-MS/MS. This method would be suitable for the characterization and quantification of the synthesized compound.

Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the signaling pathways of the parent compound, Bazedoxifene, are well-documented.

Estrogen Receptor Signaling

Bazedoxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ). This differential activity is the basis for its therapeutic effects in osteoporosis, where it acts as an agonist in bone, while having antagonist effects in breast and uterine tissues. The binding affinity of Bazedoxifene for ERα and ERβ has been reported with IC50 values of 26 nM and 99 nM, respectively. The estrogen receptor binding affinity of this compound has not been reported.

IL-6/GP130 Signaling Pathway

Recent studies have identified Bazedoxifene as an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. This pathway is implicated in various inflammatory diseases and cancers. Bazedoxifene has been shown to inhibit STAT3 phosphorylation, a key downstream event in this pathway. The activity of this compound on this pathway is currently unknown.

Metabolism

Bazedoxifene is primarily metabolized through glucuronidation, with little to no involvement of cytochrome P450 enzymes. This compound is considered a minor metabolite.

Conclusion

This compound is a minor metabolite of the SERM Bazedoxifene. While its basic chemical identity has been established, a comprehensive understanding of its physical, chemical, and pharmacological properties is still lacking. This guide has summarized the currently available information and provided proposed experimental approaches for its synthesis and characterization. Further research is warranted to elucidate the specific properties and biological activities of this compound to fully comprehend the metabolic profile and potential effects of its parent drug, Bazedoxifene. This information will be invaluable for drug development professionals and researchers in the fields of pharmacology and toxicology.

References

- 1. Repositioning Bazedoxifene as a novel IL-6/GP130 signaling antagonist for human rhabdomyosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 1174289-22-5 [chemicea.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

Bazedoxifene N-Oxide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bazedoxifene N-Oxide, a significant metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical detection, and the relevant biological pathways of its parent compound.

Core Compound Data

This compound is recognized primarily as an oxidative degradation product and a metabolite of Bazedoxifene.[1] Its key identifiers are summarized below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 1174289-22-5 | [1][2][3] |

| Molecular Formula | C₃₀H₃₄N₂O₄ | [2] |

| Molecular Weight | 486.6 g/mol |

Analytical Methodology: Detection in Human Urine

A validated method for the detection and quantification of Bazedoxifene and its metabolites, including this compound, in human urine has been established using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is crucial for pharmacokinetic and metabolic studies.

Experimental Protocol: LC-MS/MS Analysis

A high-resolution liquid chromatography-tandem mass spectrometric method has been developed for the identification of Bazedoxifene and its metabolites in human urine for doping control purposes.

-

Sample Preparation: Urine samples were collected from male volunteers following oral administration of 20 mg Bazedoxifene acetate.

-

Chromatography: Liquid chromatography was employed to separate the analyte from the biological matrix.

-

Mass Spectrometry: Tandem mass spectrometry was used for the detection and quantification of Bazedoxifene, this compound, and Bazedoxifene glucuronoconjugates.

-

Results: The method demonstrated a limit of detection of less than 0.2 ng/mL. Urinary excretion profiles revealed small quantities of free Bazedoxifene and this compound, with Bazedoxifene glucuronide being the predominant metabolite.

The workflow for this analytical procedure can be visualized as follows:

Signaling Pathway of Bazedoxifene

Bazedoxifene exerts its effect by binding to GP130, which in turn inhibits the downstream signaling cascade, primarily the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This inhibition leads to the downregulation of STAT3 phosphorylation and its nuclear translocation, subsequently affecting the expression of target genes involved in cell proliferation, survival, and migration.

The key steps in this signaling pathway and the inhibitory action of Bazedoxifene are illustrated in the following diagram:

Conclusion

This compound is a key metabolite of Bazedoxifene, and its detection is feasible through established analytical methods. While further research is needed to elucidate the specific biological activities of this compound, the well-documented role of its parent compound as an inhibitor of the IL-6/GP130/STAT3 signaling pathway provides a strong foundation for future investigations. The information and protocols presented in this guide are intended to support and facilitate ongoing research in this area.

References

In Vitro Generation of Bazedoxifene N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro generation of Bazedoxifene N-Oxide, a minor metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. While the primary metabolic pathway for Bazedoxifene is glucuronidation, the formation of its N-oxide metabolite is primarily catalyzed by Flavin-Containing Monooxygenases (FMOs). This document outlines the enzymatic basis for this transformation, detailed experimental protocols for its in vitro generation and quantification, and a discussion of the analytical methods employed. The guide is intended to furnish researchers and drug development professionals with the necessary information to study this specific metabolic pathway of Bazedoxifene.

Introduction

Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. Understanding the full metabolic profile of a drug candidate is a critical aspect of drug development, ensuring a comprehensive assessment of its efficacy and safety. The major route of metabolism for Bazedoxifene is glucuronidation, with little to no metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] However, like many xenobiotics containing a tertiary amine functional group, Bazedoxifene can undergo N-oxidation. This reaction is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system.[3][4][5] this compound is recognized as an oxidative degradation product and a metabolite of Bazedoxifene. This guide will focus on the in vitro methodologies to generate and quantify this compound.

Enzymatic Basis of Bazedoxifene N-Oxidation

The formation of this compound from its parent compound is an oxidative metabolic reaction. The key enzymes responsible for the N-oxidation of a wide range of xenobiotics are the Flavin-Containing Monooxygenases (FMOs).

-

Flavin-Containing Monooxygenases (FMOs): This family of enzymes, particularly FMO1 and FMO3 which are expressed in human liver, are known to catalyze the N-oxidation of tertiary amines. The reaction involves the transfer of an oxygen atom from a hydroperoxyflavin intermediate to the nitrogen atom of the substrate.

-

Cytochrome P450 (CYP) System: While CYPs are major players in drug metabolism, studies on Bazedoxifene have indicated that CYP-mediated metabolism is not a significant pathway. Therefore, the contribution of CYPs to the formation of this compound is considered to be minimal.

The proposed metabolic pathway for the N-oxidation of Bazedoxifene is illustrated in the diagram below.

Experimental Protocols for In Vitro Generation

The in vitro generation of this compound can be achieved using various biological systems that contain active FMO enzymes. The following are detailed protocols for common experimental setups.

General Workflow

The general workflow for an in vitro experiment to generate this compound is depicted below.

Incubation with Recombinant Human FMOs (rhFMOs)

This method utilizes commercially available recombinant human FMOs (e.g., FMO1, FMO3) expressed in a system like baculovirus-infected insect cells (Supersomes). This approach provides a clean system to study the activity of a specific FMO isoform.

Materials:

-

Recombinant human FMO1 or FMO3 (e.g., from Corning, Sekisui XenoTech)

-

Bazedoxifene

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., Corning's Solution A and B, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

LC-MS/MS system

Protocol:

-

Preparation:

-

Thaw the recombinant FMO enzyme on ice immediately before use.

-

Prepare a stock solution of Bazedoxifene in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Potassium phosphate buffer

-

Recombinant FMO enzyme (final concentration typically 10-50 pmol/mL)

-

Bazedoxifene stock solution (final concentration to be tested, e.g., 1-100 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Incubation with Human Liver Microsomes (HLM)

HLM contains a mixture of drug-metabolizing enzymes, including FMOs and CYPs. To specifically assess the contribution of FMOs, control experiments with heat inactivation can be performed, as FMOs are generally more heat-labile than CYPs.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

All other materials as listed in section 3.2.

Protocol:

-

Preparation:

-

Thaw the HLM on ice.

-

Follow the same preparation steps for Bazedoxifene and the NADPH regenerating system as in section 3.2.

-

-

Incubation:

-

The incubation mixture should contain:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

HLM (final protein concentration typically 0.5-1.0 mg/mL)

-

Bazedoxifene stock solution

-

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction with the NADPH regenerating system.

-

Incubate at 37°C for a defined period.

-

-

Termination and Sample Preparation:

-

Follow the same procedure as in section 3.2.

-

-

Control Experiment (Heat Inactivation):

-

To differentiate FMO activity from CYP activity, a parallel incubation can be performed with heat-inactivated HLM.

-

Prior to the addition of the NADPH regenerating system, pre-heat the HLM-containing incubation mixture at 45-50°C for 5 minutes. This condition typically inactivates FMOs while largely preserving CYP activity.

-

Proceed with the incubation and analysis as described above. A significant reduction in the formation of this compound in the heat-inactivated sample would indicate FMO-mediated metabolism.

-

Quantitative Data and Kinetic Analysis

As of the date of this guide, specific kinetic parameters (Km and Vmax) for the formation of this compound have not been published in the peer-reviewed literature. However, data from analogous compounds, such as the SERM tamoxifen, can provide a reference for the expected kinetic profile of FMO-mediated N-oxidation.

Table 1: Representative Kinetic Parameters for FMO-mediated N-Oxidation of Tamoxifen

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human FMO1 | Tamoxifen | 25 | 1.5 | |

| Human FMO3 | Tamoxifen | 100 | 0.5 |

Note: These values are for tamoxifen and should be used for illustrative purposes only. The actual kinetic parameters for this compound formation would need to be determined experimentally.

To determine the kinetic parameters for this compound formation, a series of incubations with varying concentrations of Bazedoxifene would be performed. The rate of product formation at each concentration would then be fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Bazedoxifene and its metabolites, including this compound.

Table 2: General LC-MS/MS Parameters for Bazedoxifene and Metabolite Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z for Bazedoxifene and this compound |

| Product Ion (Q3) | Specific fragment ions for each analyte |

Note: Specific parameters such as the MRM transitions and collision energies would need to be optimized for the specific instrument being used.

Conclusion

The in vitro generation of this compound is a feasible experimental undertaking that primarily involves the use of Flavin-Containing Monooxygenases. By employing recombinant human FMOs or human liver microsomes, researchers can effectively produce and quantify this metabolite. While specific kinetic data for this reaction is currently unavailable, the methodologies outlined in this guide provide a solid foundation for conducting such studies. The use of sensitive analytical techniques like LC-MS/MS is crucial for the accurate detection and quantification of this compound. This guide serves as a valuable resource for scientists in the field of drug metabolism and development, facilitating a more complete understanding of the biotransformation of Bazedoxifene.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] OXIDATION OF TAMOXIFEN BY HUMAN FLAVIN-CONTAINING MONOOXYGENASE (FMO) 1 AND FMO3 TO TAMOXIFEN-N-OXIDE AND ITS NOVEL REDUCTION BACK TO TAMOXIFEN BY HUMAN CYTOCHROMES P450 AND HEMOGLOBIN | Semantic Scholar [semanticscholar.org]

- 4. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Biological Profile of Bazedoxifene and its N-Oxide Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). It delves into its mechanism of action, tissue-selective effects, and potential therapeutic applications, with a particular focus on osteoporosis and cancer. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes critical signaling pathways and workflows. Furthermore, it addresses the current state of knowledge regarding Bazedoxifene N-Oxide, an oxidative degradation product, highlighting the limited availability of data on its specific biological activities.

Introduction to Bazedoxifene

Bazedoxifene is a well-characterized SERM that exhibits a complex pharmacological profile, acting as either an estrogen receptor (ER) agonist or antagonist in a tissue-specific manner.[1][2] This dual activity allows for beneficial estrogenic effects in certain tissues, such as bone, while antagonizing estrogen's proliferative effects in others, like the breast and uterus.[1][2] Bazedoxifene binds to both ERα and ERβ, with a slightly higher affinity for ERα.[3] Its unique interaction with the ERs induces distinct conformational changes, leading to differential recruitment of co-activator and co-repressor proteins and subsequent tissue-specific gene regulation.

This compound: An Oxidative Degradation Product

This compound is identified as an oxidative degradation product and an impurity of Bazedoxifene. Extensive searches of publicly available scientific literature and databases reveal a significant lack of information regarding the specific biological activity of this compound. Studies on the metabolism of Bazedoxifene indicate that its primary metabolic pathway is glucuronidation, with little to no evidence of significant N-oxidation in vivo. The major metabolites are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. Therefore, this guide will focus on the well-documented biological activity of the parent compound, Bazedoxifene.

Key Biological Activities of Bazedoxifene

Effects on Bone Metabolism

Bazedoxifene demonstrates potent estrogen agonist activity in bone tissue, making it an effective agent for the prevention and treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of fractures.

Effects on Breast and Uterine Tissues

In contrast to its effects on bone, Bazedoxifene acts as an ER antagonist in breast and uterine tissues. This antagonistic activity is crucial for its favorable safety profile, as it does not stimulate endometrial proliferation and may reduce the risk of estrogen-dependent breast cancers.

Anti-inflammatory and Neuroprotective Effects

Recent studies have suggested that Bazedoxifene may possess anti-inflammatory and neuroprotective properties. For instance, it has been shown to promote the survival of neural cells and reduce the production of nitric oxide (NO) in vitro.

Anticancer Activity

Emerging evidence indicates that Bazedoxifene may have therapeutic potential in various cancers beyond breast cancer. It has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is implicated in the progression of several cancers, including non-small cell lung cancer and pancreatic cancer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Bazedoxifene.

Table 1: In Vitro Activity of Bazedoxifene

| Assay | Cell Line | Parameter | Value | Reference |

| Estrogen Receptor Binding | ERα | IC50 | 26 nM | |

| Estrogen Receptor Binding | ERβ | Dissociation Constant (Kd) | 0.3 nM | |

| Cell Viability | A549 (NSCLC) | IC50 | 8.0 μM | |

| Cell Viability | H1299 (NSCLC) | IC50 | 12.7 μM | |

| Hepatic Lipase Promoter Activity | - | EC50 | 100 nM |

Table 2: In Vivo Activity of Bazedoxifene in Ovariectomized (OVX) Rat Model of Osteoporosis

| Parameter | Dosage | Duration | Outcome | Reference |

| Uterine Wet Weight Increase | 0.5 mg/kg | - | 35% increase (compared to 85% with raloxifene) |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate non-small cell lung cancer (NSCLC) cells (e.g., A549, H1299) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Bazedoxifene (e.g., 1, 2.5, 5, 10, 20, and 40 μM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

-

Animal Model: Use skeletally mature female rats (e.g., Sprague-Dawley).

-

Ovariectomy: Perform bilateral ovariectomy to induce estrogen deficiency, simulating postmenopausal osteoporosis. A sham operation is performed on the control group.

-

Treatment: After a recovery period, administer Bazedoxifene orally at various doses daily for a specified duration (e.g., 6 weeks).

-

Outcome Measures: At the end of the treatment period, collect bone samples (e.g., femur, lumbar vertebrae) for analysis of:

-

Bone Mineral Density (BMD) using dual-energy X-ray absorptiometry (DXA).

-

Bone microarchitecture using micro-computed tomography (μCT).

-

Biomechanical strength through mechanical testing.

-

Uterine wet weight to assess estrogenic effects on the uterus.

-

Signaling Pathways and Experimental Workflows

Bazedoxifene's Inhibition of the IL-6/GP130/STAT3 Signaling Pathway

Caption: Bazedoxifene inhibits the IL-6/GP130/STAT3 signaling pathway.

General Experimental Workflow for SERM Evaluation

Caption: A typical experimental workflow for the evaluation of a SERM.

Conclusion

Bazedoxifene is a promising SERM with a well-defined, tissue-selective biological profile. Its estrogen agonist effects on bone, coupled with antagonist effects on the breast and uterus, provide a favorable therapeutic window for the management of postmenopausal conditions. Furthermore, its emerging role as an inhibitor of pro-inflammatory and oncogenic signaling pathways suggests broader therapeutic potential. In contrast, the biological activity of its N-oxide derivative remains uncharacterized. Future research should focus on further elucidating the diverse signaling mechanisms of Bazedoxifene and exploring its efficacy in various clinical settings. While this compound is currently considered an impurity, any future studies on the metabolic fate of Bazedoxifene should aim to definitively characterize the biological activity, if any, of this and other minor metabolites.

References

The Role of Bazedoxifene N-Oxide in Drug Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation, a phase II metabolic process. While extensive research has focused on its glucuronide conjugates, the role of its oxidative metabolite, Bazedoxifene N-oxide, remains less characterized. This technical guide provides a comprehensive analysis of the current understanding of this compound in the context of bazedoxifene's overall drug metabolism. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways, offering a valuable resource for researchers in drug development and metabolism.

Introduction

Bazedoxifene is utilized for the prevention of postmenopausal osteoporosis and for the treatment of moderate to severe vasomotor symptoms associated with menopause, often in combination with conjugated estrogens.[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. The predominant metabolic pathway for bazedoxifene is glucuronidation, with minimal contribution from cytochrome P450 (CYP450) mediated metabolism.[3] However, the identification of this compound as a minor metabolite in human urine necessitates a closer examination of its formation and potential pharmacological significance.

Bazedoxifene Metabolism: The Predominance of Glucuronidation

The primary route of metabolism for bazedoxifene involves conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This process results in the formation of two main metabolites: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. Of these, bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug. The UGT enzymes, particularly UGT1A8 and UGT1A10 located in the intestine and liver, are key to this metabolic transformation.

This compound: A Minor Oxidative Metabolite

This compound has been identified as an oxidative degradation product and a minor metabolite of bazedoxifene in humans. Its presence has been confirmed in urine samples following oral administration of bazedoxifene.

Formation of this compound

While the primary metabolism of bazedoxifene steers clear of significant CYP450 involvement, the formation of an N-oxide metabolite suggests an oxidative pathway. The specific enzymes responsible for the N-oxidation of bazedoxifene have not been definitively identified in the reviewed literature. Generally, the N-oxidation of tertiary amines can be catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMOs). For other SERMs like tamoxifen, N-oxygenation is considered a detoxification pathway. Given the minimal role of CYP450s in overall bazedoxifene metabolism, it is plausible that FMOs could be involved in the formation of this compound, though further research is required to confirm this hypothesis.

Quantitative Data on Bazedoxifene and its Metabolites

A study involving the administration of a single 20 mg oral dose of [14C]bazedoxifene to healthy postmenopausal women provided the following key quantitative data on its disposition:

| Parameter | Value | Citation |

| Excretion Route | ||

| Feces | 84.7% of radioactive dose | |

| Urine | 0.81% of radioactive dose | |

| Plasma Composition | ||

| Bazedoxifene-5-glucuronide | Up to 95% of circulating radioactivity | |

| Bazedoxifene-4'-glucuronide | Up to 20% of circulating radioactivity | |

| Unchanged Bazedoxifene | 0 to 13% of circulating radioactivity | |

| This compound | Detected in small amounts in urine |

Pharmacological Activity and Subsequent Metabolism of this compound

The pharmacological activity of this compound is currently not well-documented in publicly available literature. It is unclear whether it retains any SERM activity or possesses other biological effects. Similarly, information regarding its subsequent metabolism or excretion is scarce.

Experimental Protocols

Detection of Bazedoxifene and this compound in Human Urine by LC-MS/MS

This protocol is based on a method developed for doping control purposes and is highly sensitive for the detection of bazedoxifene and its metabolites.

Sample Preparation:

-

To 2 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis to cleave glucuronide conjugates.

-

Adjust the pH of the sample with an appropriate buffer.

-

Perform liquid-liquid extraction with an organic solvent (e.g., tert-butyl methyl ether).

-

Evaporate the organic phase to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis:

-

Chromatography: A high-resolution liquid chromatography system is used.

-

Mass Spectrometry: A tandem mass spectrometer is employed for detection.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: The method should be validated for linearity, limit of detection (LOD), precision, and accuracy. A reported LOD for bazedoxifene is <0.2 ng/mL.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the metabolic pathway of bazedoxifene and a general workflow for its analysis.

Caption: Metabolic pathway of Bazedoxifene.

Caption: Workflow for Bazedoxifene metabolite analysis.

Conclusion and Future Directions

The metabolism of bazedoxifene is dominated by glucuronidation, leading to the formation of bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide as the primary metabolites. This compound is a confirmed, albeit minor, human metabolite. The available data on its formation pathway, pharmacological activity, and subsequent metabolic fate are limited, highlighting a gap in the current understanding of bazedoxifene's complete metabolic profile.

Future research should focus on:

-

Identifying the specific enzymes responsible for the N-oxidation of bazedoxifene, with a particular focus on the potential role of flavin-containing monooxygenases.

-

Characterizing the pharmacological activity of this compound to determine if it contributes to the therapeutic or adverse effects of the parent drug.

-

Investigating the downstream metabolism and excretion of this compound to complete the picture of its disposition.

A more thorough understanding of the role of this compound will contribute to a more comprehensive safety and efficacy profile of bazedoxifene, benefiting both preclinical and clinical research in drug development.

References

The Discovery of Bazedoxifene N-Oxide: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Identification and Characterization of a Minor Metabolite of Bazedoxifene

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis. A comprehensive understanding of its metabolic fate is critical for a complete safety and efficacy profile. While the primary metabolic pathway for Bazedoxifene is extensive glucuronidation, the identification of minor metabolites contributes to a more thorough characterization of the drug's disposition. This technical guide provides a detailed overview of the discovery and characterization of Bazedoxifene N-oxide, a minor oxidative metabolite. This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies for its identification, the current understanding of its formation, and quantitative data reported in the literature.

Discovery and Identification of this compound

The identification of this compound has been reported in human metabolism studies, where it is characterized as a minor metabolite. Initial investigations into the metabolic disposition of Bazedoxifene revealed that glucuronidation is the major route of elimination, with Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide being the most abundant metabolites. It was noted that there is little to no significant metabolism mediated by cytochrome P450 (CYP) enzymes.

However, more detailed analytical studies have successfully identified this compound in human urine and feces. An FDA review of the New Drug Application for a Bazedoxifene-containing product lists the N-oxide as a minor metabolite identified in human feces. Furthermore, a 2022 study by Lee et al. focused on the detection of Bazedoxifene and its metabolites in human urine for doping control purposes explicitly identified this compound using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The chemical structure of this compound has been confirmed and is available in public chemical databases such as PubChem and from commercial suppliers of chemical standards.

Quantitative Data

Quantitative analysis of this compound has been limited, reflecting its status as a minor metabolite. The available data primarily pertains to its excretion in urine.

| Matrix | Analyte | Concentration/Amount | Method of Quantification | Reference |

| Human Urine | This compound | Small amounts detected | LC-MS/MS | Lee et al., 2022 |

| Human Feces | This compound | Minor metabolite identified | Not specified | FDA NDA Review |

Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols

Detailed experimental protocols specifically for the discovery and quantification of this compound are not extensively published. However, this section outlines the general and established methodologies that are applied in the field of drug metabolism for the identification and characterization of N-oxide metabolites, which would be applicable to Bazedoxifene.

In Vitro Metabolism Studies

Objective: To investigate the potential enzymatic pathways involved in the formation of this compound.

Methodology:

-

Incubation with Human Liver Microsomes (HLMs):

-

Materials: Pooled HLMs, Bazedoxifene, NADPH regenerating system (e.g., G6P, G6PD, NADP+), potassium phosphate buffer (pH 7.4).

-

Procedure:

-

Pre-incubate HLMs in potassium phosphate buffer at 37°C.

-

Add Bazedoxifene (typically in a low concentration of an organic solvent like DMSO) to the incubation mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using LC-MS/MS.

-

-

-

Incubation with Recombinant Human CYP and FMO Enzymes:

-

Materials: Commercially available recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, etc.) and FMO isozymes (e.g., FMO1, FMO3), specific enzyme cofactors.

-

Procedure: Follow a similar procedure to the HLM incubation, replacing HLMs with individual recombinant enzymes to identify the specific isozymes responsible for N-oxide formation.

-

Analytical Method for Quantification: LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices.

Methodology:

-

Sample Preparation (Human Plasma):

-

Protein Precipitation: To a plasma sample, add a threefold volume of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). Vortex and centrifuge to pellet precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., a mixed-mode cation exchange) to extract and concentrate the analyte from the plasma matrix.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Visualizations

Proposed Metabolic Pathway

Caption: Metabolic pathways of Bazedoxifene.

Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro metabolite identification.

Discussion and Future Directions

The discovery of this compound, although a minor metabolite, completes a more detailed picture of the metabolic fate of Bazedoxifene. The primary route of metabolism remains unequivocally glucuronidation, with minimal involvement of oxidative pathways. This is a significant characteristic from a drug-drug interaction perspective, as it suggests a lower potential for interactions with drugs that are inhibitors or inducers of CYP450 enzymes.

While the presence of this compound has been confirmed, further research could provide a more definitive understanding of its formation and disposition. Key areas for future investigation include:

-

Enzyme Phenotyping: Definitive identification of the specific FMO or CYP isozymes responsible for the N-oxidation of Bazedoxifene through in vitro studies with a panel of recombinant enzymes.

-

Quantitative Pharmacokinetics in Plasma: Development and validation of a sensitive LC-MS/MS method for the quantification of this compound in human plasma to determine its pharmacokinetic profile, including Cmax, Tmax, and AUC.

-

Synthesis and Characterization of a Reference Standard: A detailed, published protocol for the chemical synthesis and full characterization of a certified this compound reference standard would be beneficial for future quantitative studies.

Bazedoxifene N-Oxide: An In-Depth Technical Guide on its Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized via glucuronidation, a phase II metabolic process. While oxidative metabolism is minimal, the formation of a minor metabolite, Bazedoxifene N-oxide, has been documented. This technical guide synthesizes the available scientific literature, patent information, and regulatory documentation to provide a comprehensive overview of the current understanding of this compound formation. Glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A8, and UGT1A10, is the predominant metabolic pathway. In contrast, the precise enzymatic mechanism leading to the formation of this compound has not been definitively elucidated in publicly available literature. In vitro studies with human liver microsomes and hepatocytes have not reported significant levels of oxidative metabolites. However, the detection of this compound in human urine confirms its formation in vivo. Based on the chemical structure of Bazedoxifene, which contains a tertiary amine within its azepane ring, it is hypothesized that flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes could be responsible for this N-oxidation reaction, though direct experimental evidence is lacking.

Introduction to Bazedoxifene Metabolism

Bazedoxifene undergoes extensive metabolism following oral administration. The primary route of biotransformation is glucuronidation, leading to the formation of Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[1] These glucuronide conjugates are the major circulating metabolites. It is consistently reported that Bazedoxifene undergoes little to no cytochrome P450-mediated metabolism.[1]

This compound: A Minor Metabolite

Despite the predominance of glucuronidation, this compound has been identified as a minor metabolite in humans. A study involving the oral administration of Bazedoxifene acetate to male volunteers detected Bazedoxifene, this compound, and bazedoxifene glucuronoconjugates in urine samples.[2] The urinary excretion profiles indicated that free Bazedoxifene and this compound were present in small amounts, with bazedoxifene glucuronide being the most abundant metabolite.[2] Additionally, this compound is recognized as an oxidative degradation product of Bazedoxifene.[3]

Proposed Mechanism of this compound Formation

The definitive enzymatic pathway for the formation of this compound is not well-established in the current body of scientific literature. However, based on the chemical structure of Bazedoxifene and general principles of drug metabolism, a plausible mechanism can be proposed.

Bazedoxifene possesses a tertiary amine within its azepane moiety, which is a potential site for N-oxidation. Two major enzyme families are known to catalyze the N-oxidation of tertiary amines:

-

Flavin-containing monooxygenases (FMOs): These enzymes are known to oxygenate soft nucleophiles, including the nitrogen atoms in tertiary amines, to form N-oxides.

-

Cytochrome P450 (CYP) enzymes: While primarily known for other oxidative reactions, some CYP isoforms can also mediate N-oxidation.

Given that multiple studies have indicated a minimal role for CYP enzymes in the overall metabolism of Bazedoxifene, it is reasonable to hypothesize that FMOs may play a more significant role in the formation of this compound. This, however, remains a hypothesis pending direct experimental verification.

Visualizing the Metabolic Pathways

The following diagrams illustrate the known primary metabolic pathway of Bazedoxifene and the hypothesized pathway for the formation of this compound.

Caption: Metabolic pathways of Bazedoxifene.

Quantitative Data on Bazedoxifene Metabolism

Quantitative data on the formation of this compound is scarce. The available data primarily focuses on the major glucuronide metabolites.

| Metabolite | In Vivo Observation (Human Urine) | In Vitro Observation (Human Liver Microsomes/Hepatocytes) |

| This compound | Detected in small amounts | Not reported in significant amounts |

| Bazedoxifene-4'-glucuronide | Predominant glucuronide metabolite | Predominant metabolite |

| Bazedoxifene-5-glucuronide | Major glucuronide metabolite | Minor metabolite |

| Unchanged Bazedoxifene | Detected in small amounts | - |

Experimental Protocols

This section details the methodologies from key studies that have investigated the metabolism of Bazedoxifene.

In Vivo Metabolite Identification in Human Urine

A study aimed at developing a detection method for Bazedoxifene and its metabolites in human urine for doping control purposes provides insights into its in vivo metabolism.

-

Study Design: 20 mg of Bazedoxifene acetate was orally administered to seven male volunteers. Urine samples were collected over a period of time.

-

Sample Preparation: Urine samples were analyzed to identify Bazedoxifene and its metabolites.

-

Analytical Method: A high-resolution liquid chromatography-tandem mass spectrometric (LC-MS/MS) detection method was developed and validated for the identification and quantification of Bazedoxifene and its metabolites.

-

Metabolites Identified: Bazedoxifene, this compound, and bazedoxifene glucoconjugates were successfully identified in the urine samples.

Caption: Workflow for in vivo metabolite identification.

In Vitro Metabolism Studies

In vitro studies have been crucial in establishing glucuronidation as the primary metabolic pathway for Bazedoxifene.

-

Incubation Systems: Human hepatocytes and hepatic and intestinal microsomes were used.

-

Reaction Conditions: Bazedoxifene was incubated with the in vitro systems. For oxidative metabolism studies, incubations were performed in the presence of NADPH. For glucuronidation studies, UDPGA was included.

-

Metabolite Analysis: Metabolites were identified and quantified.

-

Key Findings: Bazedoxifene was primarily metabolized to Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. No significant formation of oxidative metabolites was observed in the presence of NADPH.

Conclusion

The formation of this compound is a minor metabolic pathway for Bazedoxifene in humans. While its presence has been confirmed in vivo, the specific enzymes responsible for its formation have not been definitively identified. The primary metabolic fate of Bazedoxifene is glucuronidation, with oxidative metabolism playing a minimal role. Based on the chemical structure of Bazedoxifene, it is hypothesized that FMOs could be involved in the N-oxidation of the azepane ring, but further research is required to confirm this proposed mechanism. For drug development professionals, the low level of oxidative metabolism suggests a lower potential for drug-drug interactions involving CYP enzymes. However, the formation of an N-oxide metabolite, even as a minor product, warrants consideration in the overall safety and metabolic profile of the drug.

References

Bazedoxifene N-Oxide: A Technical Review of a Minor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis and for treating vasomotor symptoms associated with menopause, often in combination with conjugated estrogens.[1][2] As with many xenobiotics, bazedoxifene undergoes metabolic transformation in the body. One of the identified metabolites is Bazedoxifene N-Oxide. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, metabolic fate, and the limited scope of its biological characterization. It is important to note that this compound is considered a minor metabolite, and as such, the body of research dedicated specifically to this compound is limited.[3] Much of the current understanding is in the context of its parent compound, bazedoxifene.

Chemical and Physical Properties

This compound is an oxidative metabolite of bazedoxifene.[4] Its fundamental chemical and physical properties, as collated from various chemical databases, are summarized below.

| Property | Value | Source |

| Chemical Formula | C₃₀H₃₄N₂O₄ | [5] |

| Molecular Weight | 486.6 g/mol | |

| CAS Number | 1174289-22-5 | |

| IUPAC Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Synonyms | Bazedoxifene-N-Oxide, WAY-160546 | |

| Appearance | Solid (A crystalline solid for the acetate salt of the parent compound) | |

| Storage Temperature | -20°C |

Metabolism of Bazedoxifene and Formation of N-Oxide

The metabolic disposition of bazedoxifene in humans is primarily characterized by extensive glucuronidation. Cytochrome P450 (CYP) mediated metabolism plays a minor role. This compound has been identified as a minor metabolite in in vivo studies. Specifically, it has been detected in the urine of Tg.Ras mice and in human feces. This suggests that N-oxidation is a minor metabolic pathway for bazedoxifene. The primary metabolites are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.

The metabolic pathway of bazedoxifene is depicted in the following diagram:

Metabolic fate of Bazedoxifene.

Synthesis

A generalized synthetic workflow for N-oxidation.

Biological Activity

The biological activity of this compound has not been extensively characterized in the available literature. Its parent compound, bazedoxifene, is a well-documented SERM with a complex pharmacological profile, acting as an estrogen receptor agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).

Bazedoxifene (Parent Compound) Activity:

| Parameter | Value | Cell Line/Model | Source |

| ERα Binding IC₅₀ | 26 nM | ||

| ERβ Binding IC₅₀ | 99 nM | ||

| Inhibition of 17β-estradiol-induced proliferation IC₅₀ | 0.19 nM | MCF-7 cells |

Bazedoxifene's mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to differential gene expression depending on the tissue type. More recently, bazedoxifene has also been shown to inhibit the IL-6/GP130 signaling pathway, suggesting a potential role in cancer therapy beyond its SERM activity.

The signaling pathway for the parent compound, bazedoxifene, is illustrated below. The activity of this compound on these or other pathways has not been reported.

Mechanism of action of the parent compound, Bazedoxifene.

Analytical Methodologies

The identification of this compound as a metabolite has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While detailed validated methods for the quantification of the N-oxide are not published, methods for the parent compound are available and provide a basis for the development of assays for its metabolites.

Analytical Method for Bazedoxifene in Rat Serum:

| Parameter | Description |

| Technique | RP-HPLC with PDA detection |

| Column | Hypersil BDS C8 (4.6 x 150mm, 5µm) |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection | 290 nm |

| Linearity | 0.1 - 32 µg/mL |

| LLOQ | 0.5 µg/mL |

| Recovery | 90 - 110% |

A general workflow for the identification of a metabolite like this compound is presented below.

References

Methodological & Application

Application Notes and Protocols: Bazedoxifene N-Oxide Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of moderate to severe vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis.[1][2] The metabolism of bazedoxifene is extensive, primarily occurring via glucuronidation by uridine diphosphate (UDP) glucuronosyltransferase (UGT) enzymes, with little to no metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Bazedoxifene N-Oxide is recognized as a minor metabolite of bazedoxifene, identified in human feces and the urine of Tg.Ras mice. As an analytical reference standard, this compound is crucial for the accurate identification and quantification of this metabolite in various biological matrices during preclinical and clinical studies.

Chemical Information:

-

Chemical Name: 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

-

CAS Number: 1174289-22-5

-

Molecular Formula: C₃₀H₃₄N₂O₄

-

Molecular Weight: 486.6 g/mol

Metabolic Pathway of Bazedoxifene

Bazedoxifene is primarily metabolized in the intestine and liver through glucuronidation. The major metabolites are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. While CYP-mediated metabolism is minimal, the formation of this compound suggests a minor oxidative metabolic pathway.

Caption: Metabolic pathway of Bazedoxifene.

Analytical Methodologies and Protocols

The quantification of this compound in biological matrices typically requires a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is a recommended starting point for method development.

Experimental Workflow for Quantification of this compound

Caption: Workflow for this compound analysis.

Detailed Protocol for LC-MS/MS Quantification

This protocol is based on established methods for the parent compound, bazedoxifene, and general principles for the analysis of N-oxide metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, serum, or homogenized fecal sample, add 10 µL of internal standard (e.g., a stable isotope-labeled this compound).

-

Add 200 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.

2. Liquid Chromatography Conditions

-

HPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Hypersil BDS C8 (4.6 x 150mm, 5µm) or equivalent reversed-phase column.

-

Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution may be necessary to resolve the N-oxide from the parent drug and other metabolites. A suggested starting point is a linear gradient from 60% A to 40% A over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Autosampler Temperature: 4°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: SCIEX TQ5500 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: To be determined by direct infusion of the analytical reference standard. The precursor ion will be [M+H]⁺.

-

Internal Standard: To be determined based on the specific internal standard used.

-

-

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

4. Calibration and Quantification

-

Prepare calibration standards by spiking known concentrations of the this compound analytical reference standard into a blank biological matrix.

-

A typical calibration curve range for bazedoxifene metabolites is 0.1 to 20 ng/mL.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following tables summarize pharmacokinetic and analytical parameters for the parent compound, bazedoxifene. These can serve as a reference for expected values and method development for this compound.

Table 1: Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women (20 mg single oral dose)

| Parameter | Value | Reference |

| Tmax (h) | 2.5 ± 2.1 | |

| Cmax (ng/mL) | 3.30 ± 0.92 | |

| AUClast (h·ng/mL) | 44.32 ± 22.24 | |

| Elimination Half-life (h) | ~30 | |

| Absolute Bioavailability | ~6% | |

| Volume of Distribution (L/kg) | 14.7 ± 3.9 |

Table 2: Representative HPLC and LC-MS/MS Method Parameters for Bazedoxifene Analysis

| Parameter | HPLC Method | LC-MS/MS Method |

| Column | Hypersil BDS C8 (4.6 x 150mm, 5µm) | Not specified, but a C18 or similar reversed-phase column is common. |

| Mobile Phase | Buffer (Potassium dihydrogen orthophosphate, pH 3.0) and Acetonitrile (60:40, v/v) | Not specified, but typically involves a gradient of aqueous buffer and organic solvent. |

| Flow Rate | 1.0 mL/min | Not specified. |

| Detection | PDA at 290 nm | Tandem Mass Spectrometry |

| Retention Time | 5.852 min | Not specified. |

| Linear Range | 0.1 - 32 µg/mL | 0.1 - 20 ng/mL |

| LLOQ | 0.5 µg/mL | 0.1 ng/mL |

Stability and Storage

N-oxide metabolites can be unstable and may revert to the parent drug. Therefore, proper handling and storage of the this compound analytical reference standard and biological samples are critical.

-

Reference Standard: Store at -20°C as a solid.

-

Stock Solutions: Prepare fresh and store at low temperatures. Avoid prolonged exposure to light and high temperatures.

-

Biological Samples: Collect and process samples promptly. Store at -80°C until analysis. Minimize freeze-thaw cycles.

Conclusion

The this compound analytical reference standard is an essential tool for the accurate bioanalysis of this minor metabolite. The provided protocols and data offer a comprehensive starting point for researchers in drug metabolism and pharmacokinetics to develop and validate robust analytical methods for its quantification. Careful consideration of the potential instability of N-oxide compounds is necessary to ensure data integrity.

References

Application Note: Quantitative Analysis of Bazedoxifene N-Oxide in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Bazedoxifene N-Oxide, a metabolite of the selective estrogen receptor modulator (SERM) Bazedoxifene, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Bazedoxifene-d4) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this compound.

Introduction

Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. It acts as an estrogen receptor agonist in bone and an antagonist in the uterus and breast tissue.[1][2] Like many xenobiotics, Bazedoxifene undergoes metabolism in the body, leading to the formation of various metabolites. One of these is this compound, formed through the oxidation of the tertiary amine in the azepane ring. Accurate quantification of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of Bazedoxifene.

N-oxide metabolites are known to be potentially unstable, often reverting to the parent drug during sample handling and analysis.[3][4] Therefore, a carefully developed and validated bioanalytical method is essential. This application note provides a detailed protocol for the quantification of this compound in human plasma, addressing the potential stability challenges and ensuring reliable results.

Experimental

Materials and Reagents

-

This compound (CAS: 1174289-22-5)[5]

-

Bazedoxifene-d4 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

Due to the potential instability of N-oxide metabolites, it is crucial to handle samples with care, avoiding high temperatures and extreme pH conditions. Protein precipitation with acetonitrile has been shown to be a suitable extraction method for N-oxides.

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of Bazedoxifene-d4 internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Predicted MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 487.3 | 471.3 (Loss of O) | 100 | 25 |

| This compound | 487.3 | 112.1 (Azepane ring fragment) | 100 | 35 |

| Bazedoxifene-d4 (IS) | 475.3 | 116.1 (Deuterated Azepane ring fragment) | 100 | 35 |

Note: The precursor ion for this compound is calculated from its molecular weight of 486.6 g/mol ([M+H]+). The product ions are predicted based on the common fragmentation pattern of N-oxides (neutral loss of oxygen) and the known fragmentation of Bazedoxifene to produce the characteristic azepane ring fragment.

Method Validation (Summary)

A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared in the appropriate concentration range (e.g., 0.1 - 100 ng/mL) with a minimum of six non-zero standards.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

-

Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

-

Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The stability of N-oxide metabolites is a critical parameter to evaluate.

Results and Discussion

This LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions are optimized to provide good peak shape and separation from potential interferences. The MRM transitions are selected to provide high selectivity and sensitivity for the detection of this compound.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Bazedoxifene Signaling Pathway

Caption: Simplified signaling pathway of Bazedoxifene.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The protocol is designed to be easily implemented in a research laboratory setting and can be adapted for various pharmacokinetic and metabolic studies of Bazedoxifene. The careful consideration of the potential instability of the N-oxide metabolite is a key feature of this method, ensuring the generation of high-quality data.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Bazedoxifene N-Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the management of postmenopausal osteoporosis and to treat moderate-to-severe vasomotor symptoms associated with menopause.[1][2] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity; it acts as an antagonist in breast and uterine tissues and an agonist in bone, regulating bone turnover and lipid metabolism.[1][3][4] The metabolism of Bazedoxifene is extensive, primarily occurring via glucuronidation by uridine diphosphate (UDP) glucuronosyltransferase (UGT) enzymes, with little to no cytochrome P450-mediated metabolism.

One of the identified metabolites is Bazedoxifene N-Oxide (C₃₀H₃₄N₂O₄, Molecular Weight: 486.6 g/mol ), an oxidative degradation product. Accurate detection and quantification of such metabolites are crucial in drug metabolism and pharmacokinetic (DMPK) studies, as well as for doping control, since Bazedoxifene is on the World Anti-Doping Agency (WADA) prohibited list. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of Bazedoxifene and its metabolites in complex biological matrices.

This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, including sample preparation, instrument parameters, and expected results.

Signaling Pathway of Bazedoxifene